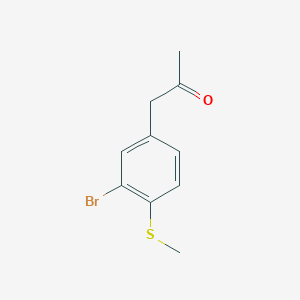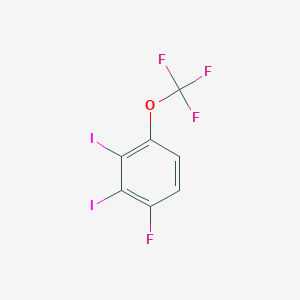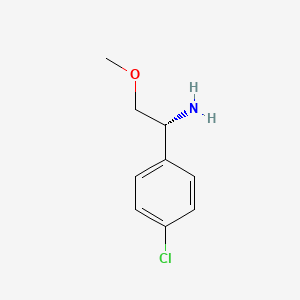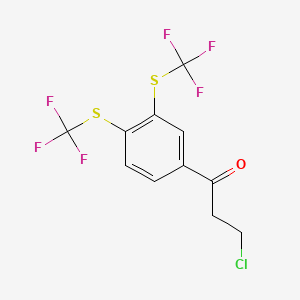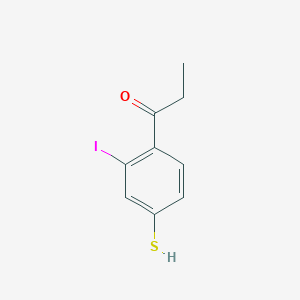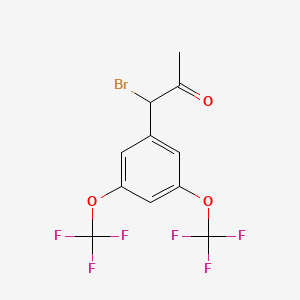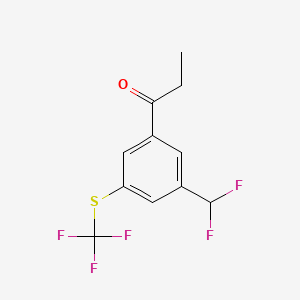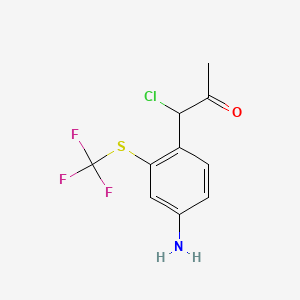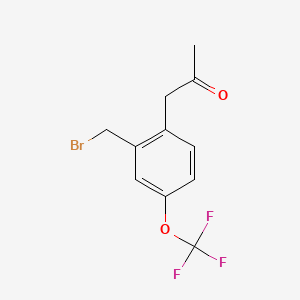
1-(2-(Bromomethyl)-4-(trifluoromethoxy)phenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Bromomethyl)-4-(trifluoromethoxy)phenyl)propan-2-one is an organic compound characterized by the presence of bromomethyl and trifluoromethoxy groups attached to a phenyl ring, along with a propan-2-one moiety. This compound is of significant interest in organic synthesis and various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Bromomethyl)-4-(trifluoromethoxy)phenyl)propan-2-one typically involves the bromination of a suitable precursor, followed by the introduction of the trifluoromethoxy group. One common method involves the bromination of 4-(trifluoromethoxy)acetophenone using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production and minimize human error.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-(Bromomethyl)-4-(trifluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include alcohols.
Applications De Recherche Scientifique
1-(2-(Bromomethyl)-4-(trifluoromethoxy)phenyl)propan-2-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive bromomethyl group.
Medicine: Explored for its potential in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of 1-(2-(Bromomethyl)-4-(trifluoromethoxy)phenyl)propan-2-one involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a reactive site for nucleophilic attack, while the trifluoromethoxy group influences the electronic properties of the molecule, enhancing its reactivity and stability. The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding or non-covalent interactions .
Comparaison Avec Des Composés Similaires
4-(Trifluoromethoxy)acetophenone: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
1-(2-(Chloromethyl)-4-(trifluoromethoxy)phenyl)propan-2-one: Similar structure but with a chloromethyl group instead of bromomethyl, leading to different reactivity and applications.
1-(2-(Bromomethyl)-4-methoxyphenyl)propan-2-one: Similar structure but with a methoxy group instead of trifluoromethoxy, affecting its electronic properties and reactivity.
Uniqueness: 1-(2-(Bromomethyl)-4-(trifluoromethoxy)phenyl)propan-2-one is unique due to the presence of both bromomethyl and trifluoromethoxy groups, which confer distinct reactivity and stability. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, making it valuable in drug design and other applications .
Propriétés
Formule moléculaire |
C11H10BrF3O2 |
|---|---|
Poids moléculaire |
311.09 g/mol |
Nom IUPAC |
1-[2-(bromomethyl)-4-(trifluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C11H10BrF3O2/c1-7(16)4-8-2-3-10(5-9(8)6-12)17-11(13,14)15/h2-3,5H,4,6H2,1H3 |
Clé InChI |
NAGCKLKJGJFTHZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC1=C(C=C(C=C1)OC(F)(F)F)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


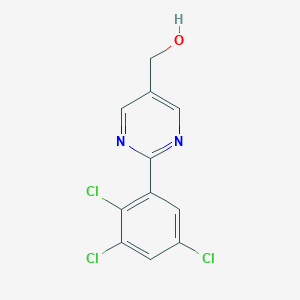
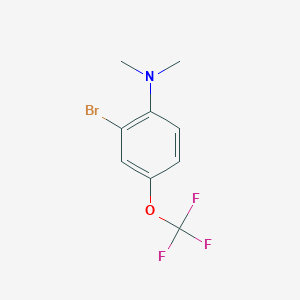

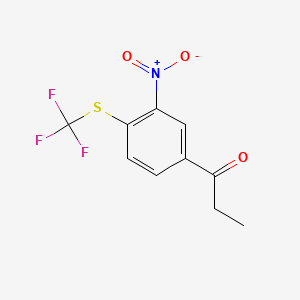
![2-(2,5-Dioxopyrrolidin-1-yl)-2-[(2-iodoacetyl)amino]acetate](/img/structure/B14052747.png)
